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Compound of Interest

Compound Name: 3-Fluoro-5-methoxybenzylamine

Cat. No.: B1323553

For Immediate Release

This technical guide provides a detailed overview of the spectral data for the compound 3-
Fluoro-5-methoxybenzylamine (CAS No. 914465-85-3). This document is intended for
researchers, scientists, and professionals in the field of drug development and chemical
analysis. Due to the limited availability of public experimental spectral data for this specific
compound, this guide presents predicted spectral information generated from validated
computational models, alongside generalized experimental protocols for acquiring such data.

Compound Information

Compound Name 3-Fluoro-5-methoxybenzylamine
CAS Number 914465-85-3

Molecular Formula CsH10FNO

Molecular Weight 155.17 g/mol

Chemical Structure

Image of the chemical structure of 3-Fluoro-5-

methoxybenzylamine

Predicted Spectral Data
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The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 3-Fluoro-5-methoxybenzylamine. These
predictions are based on computational algorithms and provide valuable reference points for
spectral analysis.

Predicted ‘H NMR Data (500 MHz, CDCIs)

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~6.6-6.8 m 3H Ar-H
~3.8 S 2H -CH2-NH:2
~3.7 S 3H -OCHs
~1.5 brs 2H -NH:2

Chemical Shift (8) ppm Assignment
~163 (d, J = 245 Hz) C-F

~160 C-OCHs
~145 (d, J =8 Hz) Ar-C

~108 (d, J = 2 Hz) Ar-C

~102 (d, J = 22 Hz) Ar-C

~98 (d, J = 25 Hz) Ar-C

~55 -OCHs

~46 -CHz2-NH:2

Note: 'd' denotes a doublet due to fluorine-carbon coupling, and 'J' represents the coupling
constant in Hertz (Hz). Predicted values can vary based on the algorithm and solvent used.

Predicted IR Absorption Data
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Wavenumber (cm~?)

Intensity

Assignment

3400-3200 Medium, Broad N-H Stretch (Amine)
3100-3000 Medium C-H Stretch (Aromatic)
2950-2850 Medium C-H Stretch (Aliphatic)
1620-1580 Strong C=C Stretch (Aromatic)
1600-1450 Medium N-H Bend (Amine)
1300-1200 Strong C-O Stretch (Aryl Ether)
1250-1000 Strong C-F Stretch

850.750 Strong C-H Bend (Aromatic, Out-of-

plane)

Predicted Mass Spectrometry Data (Electron lonization -

El)
m/z Relative Intensity (%) Assignment
155 High [M]* (Molecular lon)
138 Medium [M-NHz]*
126 High [M-CHzNH2]*
109 Medium [M-CH20]*
97 Medium [M-C2H40O]*

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and MS

spectra for a compound such as 3-Fluoro-5-methoxybenzylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in a standard 5 mm NMR tube.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:
o Tune and shim the instrument for the specific sample.

o Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a
good signal-to-noise ratio.

o Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees,
and a relaxation delay of 1-2 seconds.

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 3C.

o Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5
seconds.

o Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). This includes Fourier transformation, phase correction, baseline correction, and
referencing the chemical shifts to a standard (e.g., TMS).

Infrared (IR) Spectroscopy

e Sample Preparation:

o Neat (Liquid): Place a drop of the neat liquid sample between two potassium bromide
(KBr) or sodium chloride (NaCl) plates.

o KBr Pellet (Solid): Grind a small amount of the solid sample with dry KBr powder and
press into a thin, transparent pellet.
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o Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the
ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm~1).
Acquire a background spectrum of the empty sample holder or pure KBr pellet first, which is
then automatically subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry (MS)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via
a suitable method, such as direct infusion, gas chromatography (GC-MS), or liquid
chromatography (LC-MS).

lonization: Utilize an appropriate ionization technique. Electron lonization (El) is common for
providing detailed fragmentation patterns, while softer ionization methods like Electrospray
lonization (ESI) or Chemical lonization (CI) can be used to emphasize the molecular ion.

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight, ion trap) to separate
the ions based on their mass-to-charge ratio (m/z).

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity
versus m/z.

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the compound.

Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a

chemical compound.
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Compound Synthesis & Purification

Synthesis of 3-Fluoro-5-methoxybenzylamine

'

Purification (e.g., Chromatography, Recrystallization)

l Spectroscopic Analysis
NMR Spectroscopy
(tH, 2:C) IR Spectroscopy Mass Spectrometry
l Data Interpretation & Structure Elucidation
Analyze NMR Shifts, Identify Functional Groups Determine Molecular Weight
Couplings, & Integration from IR Bands & Fragmentation Pattern

Combine All Spectral Data
to Confirm Structure

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectral analysis of 3-Fluoro-5-
methoxybenzylamine.

« To cite this document: BenchChem. [Spectral Analysis of 3-Fluoro-5-methoxybenzylamine: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1323553#spectral-data-of-3-fluoro-5-
methoxybenzylamine-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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